

Anhydrosafflor Yellow B: A Promising Therapeutic Agent for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anhydrosafflor yellow B	
Cat. No.:	B15144304	Get Quote

Anhydrosafflor yellow B (ASYB), a primary water-soluble component derived from the dried flowers of Carthamus tinctorius L. (safflower), is emerging as a significant candidate for the treatment of ischemic stroke.[1] Extensive research, encompassing both in vitro and in vivo studies, has demonstrated its potent neuroprotective properties. ASYB exerts its therapeutic effects through multiple mechanisms, primarily by activating the SIRT1 signaling pathway to attenuate oxidative stress and apoptosis, and by exerting anti-inflammatory effects.[1][2][3] This application note provides a comprehensive overview of the therapeutic potential of ASYB in stroke, including detailed experimental protocols and quantitative data to guide researchers and drug development professionals.

Quantitative Data Summary

The neuroprotective effects of **Anhydrosafflor Yellow B** have been quantified in several preclinical studies. The following tables summarize the key findings from both in vivo and in vitro experiments.

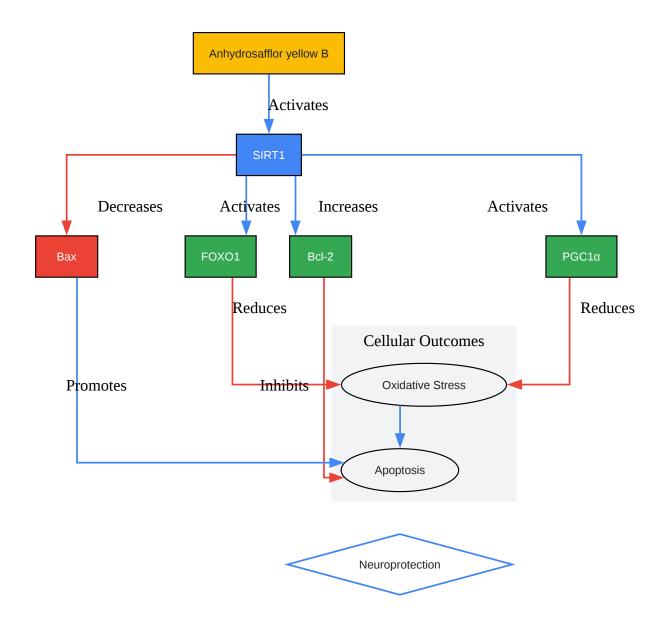
Table 1: In Vivo Efficacy of Anhydrosafflor Yellow B in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

Parameter	MCAO/R Model Group	ASYB Treatment Group (Dose)	Positive Control (Nimodipine)	Sham Group	Reference
Neurological Deficit Score	Increased score indicating severe neurological injury	Dose- dependent decrease in neurological deficit scores	Decreased score	No significant deficit	[4][5]
Infarct Volume	Significant infarct volume	Dose- dependent reduction in infarct volume	Reduced infarct volume	No infarct	[2][3]
Oxidative Stress Markers					
ROS (Reactive Oxygen Species)	Markedly increased	Dose- dependently downregulate d	-	Low levels	[5]
MDA (Malondialde hyde)	Markedly increased	Dose- dependently downregulate d	-	Low levels	[5]
GSH-Px (Glutathione Peroxidase)	Decreased	Upregulated	-	Normal levels	[5]
SOD (Superoxide Dismutase)	Decreased	Upregulated	-	Normal levels	[5]

Apoptosis Markers					
Bax (mRNA	Increased	Decreased	-	Low	[2][3]
and protein)	expression	expression		expression	
Bcl-2 (mRNA	Decreased	Increased	-	High	[2][3]
and protein)	expression	expression		expression	
SIRT1					
Pathway					
Markers	_				
SIRT1	Suppressed	Markedly		Normal	
(mRNA and	expression	increased	-	expression	[2][3][4][5]
protein)	· 	expression		· 	
FOXO1	Suppressed	Markedly		Normal	
(mRNA and	expression	increased	-	expression	[2][3]
protein)		expression			
PGC1α	Suppressed	Markedly		Normal	
(mRNA and	expression	increased	-	expression	[2][3]
protein)		expression			
Inflammatory					
Markers	_				
HSP60, TLR-					
4, IL-6, TNF-	Elevated	Suppressed	-	Low levels	[1]
α (mRNA and	levels	elevation			
protein)					
NF-κB p65	Increased	Decreased	-	Low levels	[1]

Table 2: In Vitro Efficacy of Anhydrosafflor Yellow B in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

Parameter	OGD/R Model Group	ASYB Treatment Group (Concentration)	Reference
Cell Viability	Decreased	Increased cell viability	[2][3]
Oxidation Properties	Increased	Depressed oxidation	[2][3]
Neuronal Cell Apoptosis	Increased	Reduced neuronal cell apoptosis	[2][3]


Signaling Pathways and Mechanisms of Action

Anhydrosafflor Yellow B confers neuroprotection against cerebral ischemia/reperfusion injury primarily through the activation of the SIRT1 signaling pathway and by exerting anti-inflammatory effects.

SIRT1 Signaling Pathway

ASYB upregulates the expression of SIRT1, a key regulator of cellular stress resistance and longevity.[2][4] This activation leads to a cascade of downstream effects that collectively mitigate neuronal damage.

Click to download full resolution via product page

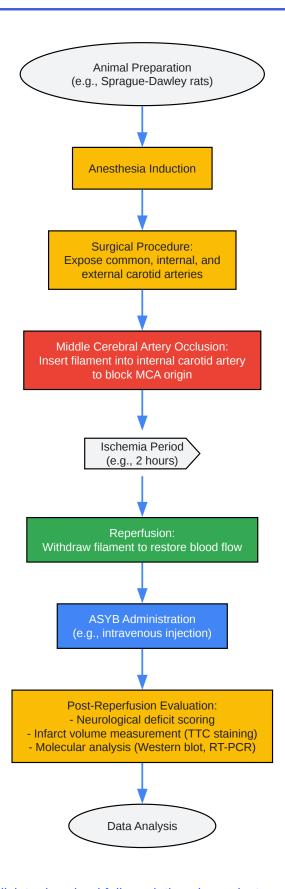
Caption: ASYB activates the SIRT1 pathway, leading to reduced oxidative stress and apoptosis.

Anti-inflammatory Pathway

ASYB has been shown to alleviate brain injury in acute permanent cerebral ischemia by suppressing inflammatory responses.

Click to download full resolution via product page

Caption: ASYB inhibits the NF-kB pathway, reducing the expression of pro-inflammatory mediators.


Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the therapeutic effects of **Anhydrosafflor Yellow B** in stroke models.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This protocol describes the induction of focal cerebral ischemia followed by reperfusion to mimic the conditions of an ischemic stroke.

Click to download full resolution via product page

Methodological & Application

Caption: Workflow for the in vivo MCAO/R model to study the effects of ASYB on ischemic stroke.

Protocol Steps:

- Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals
 are housed under standard laboratory conditions with free access to food and water.
- Anesthesia: Rats are anesthetized, for example, with an intraperitoneal injection of pentobarbital sodium.
- Surgical Procedure: A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Occlusion: A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
- Ischemia: The occlusion is maintained for a specific duration, typically 2 hours, to induce ischemia.
- Reperfusion: The monofilament is withdrawn to allow for reperfusion of the ischemic brain tissue.
- ASYB Administration: ASYB is administered at various doses (e.g., 1.75, 3.5, 7 mg/kg) via intravenous injection at the onset of reperfusion.[1]
- Post-Reperfusion Evaluation (at 24 hours):
 - Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.
 - Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
 - Molecular Analysis: Brain tissue from the ischemic hemisphere is collected for Western blot, RT-PCR, and immunohistochemistry to analyze protein and mRNA expression of target molecules.

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol simulates ischemic conditions in cultured neuronal cells.

Protocol Steps:

- Cell Culture: Primary hippocampal neurons are cultured for approximately 7 days.
- Oxygen-Glucose Deprivation (OGD): The normal culture medium is replaced with glucosefree Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ at 37°C for a defined period (e.g., 2 hours).
- Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
- ASYB Treatment: ASYB is added to the culture medium at various concentrations (e.g., 5-120 μM) during the reoxygenation phase.[4]
- · Cell Viability and Apoptosis Assays:
 - MTT Assay: To assess cell viability.
 - Hoechst 33342 Staining: To visualize apoptotic nuclei.
 - Flow Cytometry: To quantify the rate of apoptosis.
- Biochemical Assays:
 - ELISA: To measure levels of oxidative stress markers (ROS, MDA, GSH-Px, SOD) in the cell culture supernatant.
 - Western Blot and RT-PCR: To analyze the expression of proteins and genes related to the SIRT1 pathway and apoptosis.

Conclusion

Anhydrosafflor yellow B demonstrates significant therapeutic potential for the treatment of ischemic stroke. Its neuroprotective effects are well-documented and are attributed to its ability to mitigate oxidative stress and apoptosis through the SIRT1 signaling pathway, as well as its anti-inflammatory properties. The detailed protocols and quantitative data presented here provide a solid foundation for further research and development of ASYB as a novel therapeutic agent for stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- 2. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- To cite this document: BenchChem. [Anhydrosafflor Yellow B: A Promising Therapeutic Agent for Ischemic Stroke]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144304#anhydrosafflor-yellow-b-as-a-therapeutic-agent-for-stroke]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com